An In-depth Technical Guide to 4-(4-Fluoro-3-methylphenyl)butanoic Acid: Chemical Properties and Potential Applications
An In-depth Technical Guide to 4-(4-Fluoro-3-methylphenyl)butanoic Acid: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-(4-Fluoro-3-methylphenyl)butanoic acid. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Chemical Properties
4-(4-Fluoro-3-methylphenyl)butanoic acid is a substituted aromatic carboxylic acid. Its core structure consists of a phenyl ring substituted with a fluorine atom and a methyl group, attached to a butanoic acid chain.
Nomenclature and Identifiers
| Property | Value | Reference |
| IUPAC Name | 4-(4-fluoro-3-methylphenyl)butanoic acid | [1] |
| CAS Number | 331-43-1 | [1][2] |
| Molecular Formula | C₁₁H₁₃FO₂ | [1] |
| Molecular Weight | 196.22 g/mol | [1] |
| Canonical SMILES | CC1=CC(CCCC(=O)O)=CC=C1F | [1] |
| InChI Key | FULMKQGHCXYECN-UHFFFAOYSA-N | [1] |
Physicochemical Properties
| Property | Value | Reference |
| Physical State | Liquid (at standard conditions) | [3] |
| Melting Point | Not available | |
| Boiling Point | Predicted: 326.5±25.0 °C | |
| Density | Predicted: 1.151±0.06 g/cm³ | |
| pKa | Predicted: 4.75±0.10 | |
| LogP | Predicted: 2.5 | [1] |
| Purity | ≥98% (commercially available) | [3] |
Synthesis and Purification
Proposed Synthetic Pathway
The logical synthetic pathway would begin with the Friedel-Crafts acylation of 3-fluorotoluene with succinic anhydride to form the intermediate, 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid. This intermediate would then be reduced, for instance via a Clemmensen reduction, to yield the final product.
General Experimental Protocols
Step 1: Friedel-Crafts Acylation of 3-Fluorotoluene with Succinic Anhydride (General Procedure)
This protocol is based on established procedures for Friedel-Crafts acylation of aromatic compounds with anhydrides.[4]
-
Materials: 3-Fluorotoluene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene (solvent), crushed ice, concentrated hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 3-fluorotoluene in nitrobenzene is prepared.
-
Anhydrous aluminum chloride is added portion-wise to the stirred solution, and the mixture is cooled in an ice bath.
-
A solution of succinic anhydride in nitrobenzene is added dropwise from the dropping funnel.
-
After the addition is complete, the reaction mixture is stirred at room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The resulting mixture is subjected to steam distillation to remove the nitrobenzene solvent.
-
The solid intermediate, 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid, is collected by filtration, washed with cold water, and dried.
-
Step 2: Clemmensen Reduction of 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid (General Procedure)
This protocol is based on standard Clemmensen reduction procedures for aryl alkyl ketones.[5]
-
Materials: 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid, toluene (co-solvent).
-
Procedure:
-
Amalgamated zinc is prepared by treating zinc granules with a solution of mercuric chloride.
-
The keto-acid intermediate is dissolved in toluene, and this solution is added to a flask containing the amalgamated zinc and concentrated hydrochloric acid.
-
The mixture is refluxed for an extended period (e.g., 24-48 hours), with periodic additions of concentrated hydrochloric acid.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene or another suitable solvent.
-
The combined organic extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product, 4-(4-fluoro-3-methylphenyl)butanoic acid, is then purified.
-
Purification
The final product can be purified using standard techniques for carboxylic acids:
-
Recrystallization: The crude product can be dissolved in a suitable hot solvent or solvent mixture (e.g., hexane, ethyl acetate/hexane) and allowed to cool slowly to form crystals.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed, using a suitable eluent system such as a gradient of ethyl acetate in hexane.
Analytical Characterization
The structure and purity of 4-(4-Fluoro-3-methylphenyl)butanoic acid would be confirmed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine and methyl substituents), the methylene protons of the butanoic acid chain, the methyl group protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Would display distinct signals for each carbon atom in the molecule, with the carbon attached to the fluorine atom showing a characteristic coupling (¹JC-F).
-
¹⁹F NMR: Would exhibit a singlet, confirming the presence of the fluorine atom.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (196.22 g/mol ) and characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), the broad O-H stretching of the carboxylic acid (around 2500-3300 cm⁻¹), C-F stretching, and aromatic C-H and C=C stretching vibrations.
Potential Biological Activity and Drug Development Applications
While there is no specific data available on the biological activity of 4-(4-Fluoro-3-methylphenyl)butanoic acid, its structural features suggest potential areas for investigation in drug discovery. The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
Rationale for Potential Activity
-
Peroxisome Proliferator-Activated Receptors (PPARs): Phenylalkanoic acids are a known class of ligands for PPARs, which are nuclear receptors involved in the regulation of lipid and glucose metabolism.[6] Fibrates, a class of PPARα agonists used to treat dyslipidemia, share structural similarities with this compound. The specific substitutions on the phenyl ring could influence the potency and selectivity for different PPAR isoforms (α, γ, δ).
-
Anti-inflammatory Activity: Some butyrate derivatives have been shown to possess anti-inflammatory properties.[7][8][9] The anti-inflammatory effects could be mediated through various mechanisms, including the inhibition of pro-inflammatory cytokine release.
-
Anticancer Activity: Certain substituted propanoic and butanoic acid derivatives have been investigated for their anticancer properties.[10][11][12] The mechanism of action for such compounds can vary widely, from targeting specific enzymes to inducing apoptosis.
-
Neurological Activity: Perfluoroalkyl substances have been shown to affect neurotransmitter release and cholinesterase activity.[13] While the subject compound is not a perfluorinated acid, the presence of the fluoro-phenyl moiety could warrant investigation into its neurological effects.
Proposed Experimental Workflow for Biological Evaluation
Safety and Handling
Based on available information for similar compounds, 4-(4-Fluoro-3-methylphenyl)butanoic acid should be handled with care in a laboratory setting.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]
-
Precautionary Measures: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
Conclusion
4-(4-Fluoro-3-methylphenyl)butanoic acid is a readily accessible chemical entity with well-defined physicochemical properties. While specific biological data is currently lacking, its structural analogy to known pharmacologically active classes of compounds, particularly PPAR agonists and anti-inflammatory agents, makes it an interesting candidate for further investigation in drug discovery programs. The synthetic route is straightforward, and its characterization can be achieved using standard analytical techniques. Future research should focus on its synthesis and subsequent evaluation in relevant biological assays to uncover its therapeutic potential.
References
- 1. 4-(4-Fluoro-3-methylphenyl)butanoic acid | C11H13FO2 | CID 6497072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 331-43-1|4-(4-Fluoro-3-methylphenyl)butanoic acid|BLD Pharm [bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. Proof-of-Principle Study Suggesting Potential Anti-Inflammatory Activity of Butyrate and Propionate in Periodontal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Perfluorooctanoic acid, perfluorobutanoic acid, and undecafluoro-2-methyl-3-oxahexanoic acid disrupt neurotransmitter release and cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
